2,5-Dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine 2,5-Dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16403549
InChI: InChI=1S/C25H21N3S/c1-17-15-23(29-16-21-13-8-12-19-9-6-7-14-22(19)21)28-25(26-17)24(18(2)27-28)20-10-4-3-5-11-20/h3-15H,16H2,1-2H3
SMILES:
Molecular Formula: C25H21N3S
Molecular Weight: 395.5 g/mol

2,5-Dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC16403549

Molecular Formula: C25H21N3S

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C25H21N3S
Molecular Weight 395.5 g/mol
IUPAC Name 2,5-dimethyl-7-(naphthalen-1-ylmethylsulfanyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C25H21N3S/c1-17-15-23(29-16-21-13-8-12-19-9-6-7-14-22(19)21)28-25(26-17)24(18(2)27-28)20-10-4-3-5-11-20/h3-15H,16H2,1-2H3
Standard InChI Key OKPASNNAAMQOQA-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)SCC3=CC=CC4=CC=CC=C43)C)C5=CC=CC=C5

Introduction

Structural Characteristics

The compound consists of a pyrazolo[1,5-a]pyrimidine core with the following substituents:

  • 2,5-dimethyl groups: These enhance the lipophilicity and may influence biological activity.

  • 7-[(naphthalen-1-ylmethyl)sulfanyl] group: This bulky substituent contributes to hydrophobic interactions in biological systems and may play a role in receptor binding.

  • 3-phenyl group: Commonly found in bioactive molecules, this group enhances π–π stacking interactions.

Molecular Formula:

C23_{23}H20_{20}N2_{2}S

General Features:

The presence of sulfur and aromatic groups suggests potential for strong intermolecular interactions such as hydrogen bonding, π-stacking, and hydrophobic effects.

General Synthetic Pathway:

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves:

  • Formation of the pyrazole ring: This is achieved via cyclization reactions involving hydrazines and diketones.

  • Construction of the pyrimidine ring: Condensation reactions with appropriate reagents such as β-ketoesters or amidines.

  • Functionalization at specific positions: Introduction of substituents like phenyl or sulfanyl groups through nucleophilic substitutions or coupling reactions.

For this compound:

  • The naphthalen-1-ylmethylsulfanyl group can be introduced via thiol alkylation using naphthalenemethyl chloride.

  • The 3-phenyl group can be added via Friedel-Crafts acylation or Suzuki coupling.

Pyrazolo[1,5-a]pyrimidine Derivatives:

This scaffold is widely studied for its pharmacological properties. Research highlights include:

  • Enzyme Inhibition: Many derivatives inhibit kinases or ATP synthase enzymes, making them candidates for anticancer or antimicrobial therapies .

  • Antimycobacterial Activity: Substituted pyrazolo[1,5-a]pyrimidines have shown potent inhibition against Mycobacterium tuberculosis by targeting ATP synthase .

  • Antioxidant and Anticancer Properties: Related derivatives exhibit cytotoxicity against cancer cell lines due to their ability to intercalate DNA or inhibit specific signaling pathways .

While specific data on this compound’s activity is unavailable, its structural features suggest potential roles in similar therapeutic areas.

Pharmaceutical Applications:

  • Antimicrobial Agents: By modifying substituents at positions 3 and 7, derivatives may target bacterial enzymes or membranes.

  • Cancer Therapeutics: The phenyl and naphthalenyl groups could enhance binding affinity to cancer-related proteins.

Material Science:

The compound’s aromatic nature also makes it a candidate for applications in organic electronics or as intermediates in dye synthesis.

Research Outlook

Further studies are required to:

  • Investigate its biological activity through in vitro assays.

  • Optimize its pharmacokinetics by modifying substituents to improve solubility and bioavailability.

  • Explore potential toxicity profiles.

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